1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride 1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2098145-54-9
VCID: VC3144072
InChI: InChI=1S/C14H22N2S2.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H
SMILES: C1CSCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl
Molecular Formula: C14H24Cl2N2S2
Molecular Weight: 355.4 g/mol

1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride

CAS No.: 2098145-54-9

Cat. No.: VC3144072

Molecular Formula: C14H24Cl2N2S2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride - 2098145-54-9

Specification

CAS No. 2098145-54-9
Molecular Formula C14H24Cl2N2S2
Molecular Weight 355.4 g/mol
IUPAC Name 1-[thian-4-yl(thiophen-3-yl)methyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C14H22N2S2.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H
Standard InChI Key MOAAFSXSLXQYJP-UHFFFAOYSA-N
SMILES C1CSCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl
Canonical SMILES C1CSCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl

Introduction

Structural Composition and Chemical Classification

1-((Tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride represents a complex heterocyclic compound containing multiple functional groups. The core structure consists of three main components:

  • A tetrahydro-2H-thiopyran ring (a six-membered heterocyclic ring containing sulfur)

  • A thiophene moiety (a five-membered aromatic heterocycle containing sulfur)

  • A piperazine ring (a six-membered heterocycle containing two nitrogen atoms)

These components are connected through a methyl bridge, with the entire structure neutralized as a dihydrochloride salt. This configuration suggests the compound belongs to the broader chemical families of sulfur-containing heterocycles and piperazine derivatives, both of which have significant representation in pharmaceutical chemistry.

Predicted Physicochemical Properties

Structural Comparison with Related Compounds

While exact data for the target compound is unavailable, we can draw comparisons with structurally related compounds to predict certain properties. The base compound 1-(tetrahydro-2H-thiopyran-4-yl)piperazine has been documented in chemical databases with the following properties:

Property1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine HydrochloridePredicted for Target Compound
Molecular FormulaC₉H₂₀Cl₂N₂SC₁₂H₁₅N₃S₂·HClC₁₄H₂₃Cl₂N₂S₂ (estimated)
Molecular Weight259.24 g/mol 301.85 g/mol ~345-350 g/mol (estimated)
Physical StateSolidSolidLikely solid
SolubilityWater-soluble (salt form)Water-soluble (salt form)Likely water-soluble (salt form)

The presence of both the thiopyran and thiophene moieties would likely confer specific physicochemical properties that differ from either component alone. The dihydrochloride salt formation suggests the compound contains two basic nitrogen atoms (from the piperazine ring), which would be protonated in the salt form, enhancing water solubility compared to the free base.

Structural Features and Implications

The compound's structure suggests several noteworthy characteristics:

  • The piperazine ring provides two basic nitrogen centers, which explains the dihydrochloride salt formation

  • The thiophene component introduces aromatic character and potential for π-stacking interactions

  • The thiopyran ring provides conformational flexibility and a sulfur atom as a potential hydrogen bond acceptor

  • The methyl bridge connecting these components would allow for specific three-dimensional orientation

Synthesis Pathways and Chemical Preparation

Purification and Characterization

The dihydrochloride salt formation would typically be performed as the final step in the synthesis, which could serve both as a purification method and to improve the compound's stability and solubility. Characterization would likely employ standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

  • High-Performance Liquid Chromatography (HPLC)

CompoundStructural SimilarityReported Activities/Uses
1-(Tetrahydro-2H-thiopyran-4-yl)piperazineCore structure without thiopheneBuilding block in medicinal chemistry
1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazineContains thiophene and piperazine moietiesResearch tool in drug discovery

The unique combination of structural elements in the target compound might suggest potential applications in areas where the individual components have shown activity, possibly with enhanced or differentiated properties.

Analytical Considerations and Identification

Spectroscopic Properties

Based on related compounds, the following spectroscopic characteristics might be expected:

  • ¹H NMR would likely show characteristic signals for:

    • Thiophene aromatic protons (typically 6.5-7.5 ppm)

    • Piperazine methylene protons (typically 2.5-3.5 ppm)

    • Thiopyran ring protons (complex pattern between 1.5-3.0 ppm)

    • Methine bridge proton (likely 3.5-4.5 ppm)

  • Mass spectrometry would be expected to show:

    • Molecular ion peak corresponding to the free base

    • Characteristic fragmentation patterns involving cleavage at the methylene bridge

    • Loss of the piperazine moiety as a common fragmentation pathway

Structure-Activity Relationship Considerations

Key Pharmacophore Elements

The structural elements present in the target compound suggest several potential pharmacophore features that might contribute to biological activity:

Research Gaps and Future Directions

Synthesis and Characterization Needs

The apparent absence of detailed information on the target compound in chemical databases suggests several priority research areas:

  • Development and optimization of a reliable synthetic route

  • Full spectroscopic characterization (NMR, MS, IR)

  • Determination of precise physicochemical properties (solubility, stability, pKa values)

  • X-ray crystallography to confirm three-dimensional structure

Biological Evaluation Opportunities

Given the structural elements present, several biological evaluations would be of interest:

  • Receptor binding studies, particularly for CNS receptors (dopamine, serotonin, histamine)

  • Enzymatic assays to identify potential inhibitory activity

  • Cell-based assays to determine effects on various signaling pathways

  • Structure-activity relationship studies through the synthesis of analogues

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